Lipophilicity Differential vs. 4-Phenyl Analog
2-Methyl-4-(2-phenylethyl)quinoline exhibits a computed XLogP3-AA of 4.8, which is approximately 0.9 log units higher than the 2-methyl-4-phenylquinoline analog (XLogP3-AA ~3.9) [1]. This difference arises from the additional ethylene spacer in the phenethyl group, which increases the hydrocarbon character of the molecule [2]. Both values are computed using the same XLogP3 algorithm on PubChem, ensuring algorithmic consistency for cross-comparison.
Comparator (2-Methyl-4-phenylquinoline): XLogP3-AA ~3.9
Δ ≈ +0.9 log units
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.8 |
| Comparator Or Baseline | 2-Methyl-4-phenylquinoline: XLogP3-AA ~3.9 |
| Quantified Difference | Δ XLogP3-AA ≈ +0.9 log units (target compound more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 0.9-log increase in lipophilicity significantly affects membrane permeability, non-specific protein binding, and ADME predictions; a researcher selecting building blocks for CNS-targeted libraries would rationally prioritize the more lipophilic congener.
- [1] PubChem CID 12396390: 2-Methyl-4-(2-phenylethyl)quinoline, Computed Properties section. View Source
- [2] PubChem CID 20112737: 2-Methyl-4-phenylquinoline, Computed Properties section. View Source
